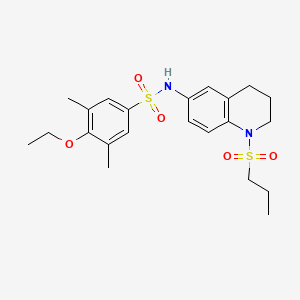
2-Chloro-5-(difluoromethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Chloro-5-(difluoromethyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 206.58 and is stored at room temperature .
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to your compound, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves chlorination under liquid-phase conditions .Molecular Structure Analysis
The structure of “2-Chloro-5-(difluoromethyl)pyrazine” is similar to your compound . It has a molecular formula of C5H3ClF2N2 and an average mass of 164.540 Da .Chemical Reactions Analysis
The synthesis of similar compounds often involves a vapor-phase fluorination .Physical And Chemical Properties Analysis
“2-Chloro-5-(difluoromethyl)pyrazine” has a density of 1.478 g/mL at 25 °C . It also has a refractive index of 1.448 .Scientific Research Applications
Synthesis and Structural Characterization
Studies have detailed various synthesis methods and structural analyses of compounds related to 2-Chloro-5-(difluoromethyl)-4-methylpyridine. For instance, research by Ionkin, Marshall, and Wang (2005) discusses the synthesis and electroluminescent properties of mono-cyclometalated Platinum(II) complexes using a related compound as a ligand, indicating its potential in creating advanced electronic materials (Ionkin, Marshall, & Wang, 2005). Another study by Velraj, Soundharam, and Sridevi (2015) investigates the structure, vibrational, electronic, and NMR analyses of chloro-nitropyridine derivatives, providing insights into the electronic properties and reactivity of such compounds (Velraj, Soundharam, & Sridevi, 2015).
Pharmaceutical and Agrochemical Intermediates
Research on derivatives of 3-methylpyridine, which is structurally similar to 2-Chloro-5-(difluoromethyl)-4-methylpyridine, highlights their importance as intermediates in the synthesis of pesticides and pharmaceuticals. Chen Mei-ling (2003) explored the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, a key intermediate for several insecticides and herbicides, showcasing the compound's significance in developing agrochemicals (Chen Mei-ling, 2003). Similarly, a study by Shen Li (2012) on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine demonstrates its application in creating lafutidine, a pharmaceutical compound, indicating the broader applicability of chloro-methylpyridine derivatives in drug development (Shen Li, 2012).
Advanced Materials and Chemical Engineering
The versatility of 2-Chloro-5-(difluoromethyl)-4-methylpyridine derivatives extends into materials science and chemical engineering. Research by Schlosser and Bobbio (2002) on creating structural manifolds from common precursors through basicity gradient-driven isomerization highlights the potential for designing novel molecular structures with specific functionalities, which could be pivotal for developing new materials and catalysts (Schlosser & Bobbio, 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-(difluoromethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWPIQFHCIJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethyl)-4-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)
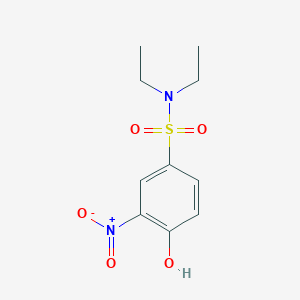
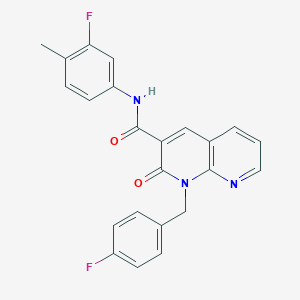
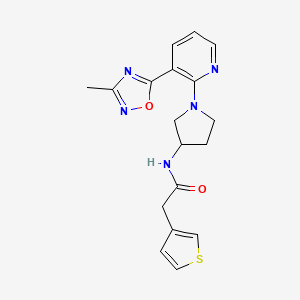
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)
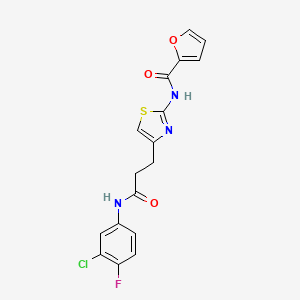
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
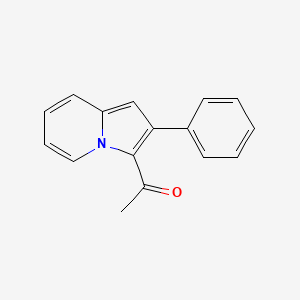
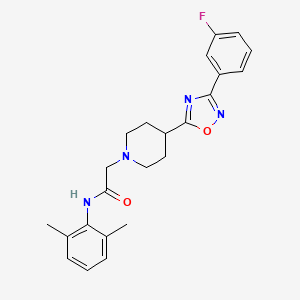
![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)
